molecular formula C12H17N B1276879 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-97-3

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1276879
CAS RN: 41565-97-3
M. Wt: 175.27 g/mol
InChI Key: JPJDSRANHWZZEB-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic aromatic organic compounds. These compounds are of significant interest due to their presence in various biologically active molecules and their potential medicinal applications. The synthesis and study of tetrahydroisoquinolines have been a subject of research, aiming to develop efficient synthetic routes and to understand their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials for the synthesis of dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which can be further transformed into compounds like lamellarin G trimethyl ether and lamellarin U . Another method includes the Pictet-Spengler reaction on substituted tyrosine to synthesize conformationally constrained analogs . Organocatalytic enantioselective Pictet-Spengler reactions have also been employed to produce a range of biologically relevant alkaloids with high enantioselectivity . Additionally, the rhodium-catalyzed reaction of dihydroisoquinolinium tetraarylborates has been used for the asymmetric synthesis of 1-aryl tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a benzene ring fused to a nitrogen-containing heterocycle. The presence of substituents on the tetrahydroisoquinoline core can significantly influence the compound's stereochemistry and reactivity. For instance, the introduction of a methyl group at the benzylic carbon can affect the adrenoceptor activities of the compound . The stereochemistry of the substituents is crucial for the biological activity of these molecules, as demonstrated by the synthesis of enantioenriched 1-aryl tetrahydroisoquinolines .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions, including alkylation, dehalogenation, and reduction. For example, the Barbier reaction followed by sodium monoacetoxyborohydride reduction has been used to synthesize 1-arylmethyl tetrahydroisoquinolines . Electrophilic attack and diastereoselective alkylation have been employed to synthesize enantiomerically pure 1-substituted tetrahydroisoquinolines . The reactivity of these compounds can be tailored by the introduction of different functional groups, which can also modulate their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties, making them suitable for various applications. For instance, the presence of acid-sensitive protecting groups can be beneficial for the synthesis of compounds that are sensitive to harsh conditions . The protonation behavior of aminomethyl tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Molecules : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, closely related to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline, are used as starting materials in the synthesis of complex molecules like lamellarin U and lamellarin G trimethyl ether. This method is significant for introducing acid-sensitive protecting groups which are otherwise cleavable under harsh conditions (Liermann & Opatz, 2008).
  • Thiocarbamoylation Reactions : The compound and its derivatives react with phenyl isothiocyanate to form enamino thioamides. These thioamides undergo further chemical transformations, such as acylation (Surikova & Mikhailovskii, 2014).

Biological and Pharmacological Applications

  • Beta-Adrenergic Activity : A positional isomer of trimetoquinol, derived from 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline, was studied for its beta-adrenergic activity, showing potential in pharmacological applications (Miller, Bossart, Mayo, & Feller, 1980).
  • Anticancer Potential : Substituted 1,2,3,4-tetrahydroisoquinolines, including those with the trimethyl structure, have been investigated as potential anticancer agents. Their cytotoxicity was evaluated in various cancer cell lines, highlighting their therapeutic potential (Redda, Gangapuram, & Ardley, 2010).

Structural Analysis and Catalysis

  • Charge Density Study : A charge density study of compounds closely related to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline provided insights into weak intermolecular interactions, such as C-H...F and C-F...F-C, which are significant in the field of crystallography and molecular design (Chopra, Cameron, Ferrara, & Guru Row, 2006).
  • Catalytic Asymmetric Synthesis : The compound serves as a privileged scaffold in natural products, and recent strategies in its asymmetric synthesis have been significant in producing bioactive alkaloids (Liu et al., 2015).

Future Directions

The future directions in the research of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve the development of novel synthetic strategies, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDSRANHWZZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407575
Record name 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

41565-97-3
Record name 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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